REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.C([Li])CCC.[CH2:11]([Sn:15]([CH2:21][CH2:22][CH2:23][CH3:24])([CH2:17][CH2:18][CH2:19][CH3:20])Cl)[CH2:12][CH2:13][CH3:14].C(=O)(O)[O-].[Na+]>C1COCC1>[CH2:21]([Sn:15]([CH2:11][CH2:12][CH2:13][CH3:14])([CH2:17][CH2:18][CH2:19][CH3:20])[C:5]1[S:1][N:2]=[CH:3][CH:4]=1)[CH2:22][CH2:23][CH3:24] |f:3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
S1N=CC=C1
|
Name
|
|
Quantity
|
0.808 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
tributylchlorostannane
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](Cl)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 60 minutes at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 30 minutes at −78° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over a 1 hour period
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (Flash 60 column)
|
Type
|
WASH
|
Details
|
eluting with hexane/EtOAc (19:1)
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](C1=CC=NS1)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 139.3 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |